methyl 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylate
Description
Methyl 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylate is a β-carboline derivative characterized by a pyridoindole core with a methyl group at position 1 and a methyl ester at position 3. The compound is synthesized via oxidation of its tetrahydro precursor using potassium permanganate (KMnO₄) in dimethylformamide (DMF), followed by recrystallization from methanol and ethyl acetate, yielding a product with a melting point >200°C. Spectroscopic data (¹H NMR, IR) confirm its structure, including a methyl singlet at δ 4.03 ppm (COOCH₃) and aromatic protons in the range δ 7.37–8.79 ppm .
β-carbolines are biologically active scaffolds, and the methyl ester at position 3 is critical for interactions with enzymatic targets. The methyl group at position 1 distinguishes this compound from other derivatives, influencing steric and electronic properties.
Properties
IUPAC Name |
methyl 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-8-13-10(7-12(15-8)14(17)18-2)9-5-3-4-6-11(9)16-13/h3-7,16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAUJQLOCLVMMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=N1)C(=O)OC)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168100 | |
| Record name | 9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16641-82-0 | |
| Record name | Methyl 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16641-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-methyl-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016641820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Acetylation of β-Carboline N-Oxide
The N-oxide derivative (1 mmol) undergoes reflux in acetic anhydride (10 mL) for 6 hours, forming a 2-acetoxy intermediate. This step leverages the nucleophilic susceptibility of the N-oxide group, facilitating acetyl transfer. The reaction progress is monitored via thin-layer chromatography (TLC), with completion typically achieved within 6 hours.
Step 2: Hydrolysis and Cyclization
The intermediate is dissolved in a 1:1 mixture of ethanol and aqueous 2 M NaOH, stirred at room temperature for 2 hours. Hydrolysis cleaves the acetoxy group, inducing cyclization to yield the pyridoindolone core. Subsequent purification via column chromatography (MeOH/CHCl₃ eluent) isolates the product.
Table 1: Reaction Conditions for Two-Step Synthesis
| Parameter | Step 1 (Acetylation) | Step 2 (Hydrolysis/Cyclization) |
|---|---|---|
| Reagent | Acetic anhydride | NaOH (2 M) / Ethanol |
| Temperature | Reflux (~140°C) | Ambient (~25°C) |
| Reaction Time | 6 hours | 2 hours |
| Purification | Concentration in vacuo | Column chromatography |
| Yield (Reported) | Moderate to good | Moderate to good |
Fischer Indole Synthesis: A Theoretical Framework
While excluded sources mention Fischer indole synthesis for this compound, peer-reviewed adaptations for analogous β-carbolines suggest a plausible pathway:
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Condensation : Reacting phenylhydrazine with a ketone or aldehyde under acidic conditions (e.g., methanesulfonic acid in methanol) forms a phenylhydrazone intermediate.
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Cyclization : Thermal or acid-catalyzed rearrangement generates the indole nucleus.
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Esterification : Introducing the methyl ester at position 3 via nucleophilic acyl substitution.
Critical variables include:
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Acid Catalyst : Methanesulfonic acid enhances cyclization efficiency compared to HCl or H₂SO₄.
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Solvent Polarity : Methanol balances solubility and reactivity, minimizing side reactions.
Position-Specific Functionalization Strategies
Methylation at Position 1
Introducing the methyl group at position 1 typically occurs early in the synthesis to avoid steric hindrance. Methods include:
Esterification at Position 3
The methyl ester is installed via:
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Direct Esterification : Reacting the carboxylic acid derivative with methanol in the presence of H₂SO₄ (catalytic) under reflux.
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Schotten-Baumann Reaction : Acyl chloride intermediates generated via thionyl chloride treatment react with methanol at 0°C.
Optimization Challenges and Solutions
Byproduct Formation
Chemical Reactions Analysis
Key Structural Features Influencing Reactivity
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The C1 methyl group enhances electron density at the pyridine ring, facilitating electrophilic substitutions .
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The ester group at C3 allows nucleophilic acyl substitutions or hydrolysis to carboxylic acid derivatives .
C1 Functionalization
Anthracene-9-yl substitution at C1 increases electron delocalization, enhancing chemical reactivity. DFT studies (B3LYP/6-311++G**) show:
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NBO Analysis : π→p orbital interactions contribute 50.98 kcal/mol stabilization energy in water .
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Solvent Effects : Reactivity varies with solvent polarity, with water showing the highest stabilization .
C3 Ester Hydrolysis
Under basic or acidic conditions, the methyl ester undergoes hydrolysis to form 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid :
Reaction Conditions :
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Base : NaOH (1M), reflux, 4 hours → 85% yield.
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Acid : HCl (1M), reflux, 6 hours → 72% yield.
Cascade Annulation Reactions
Methyl 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylate participates in pseudo three-component reactions with β-carboline acetals and NH₄Cl to form imidazopyrido[3,4-b]indoles :
| Parameter | Conditions | Yield |
|---|---|---|
| Catalyst | None (thermal conditions) | 57–90% |
| Solvent | Ethanol | – |
| Reaction Time | 2–4 hours | – |
| Temperature | 80°C | – |
Key Steps :
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Formation of three C–N bonds in a single operation.
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High atom economy and structural diversity.
Comparative Reactivity with Analogues
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Methyl 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylate has been investigated for its cytotoxic properties against various cancer cell lines. Studies indicate that compounds within the pyrido[3,4-b]indole class exhibit potent anticancer effects by disrupting DNA replication and transcription processes in cancer cells . The compound's structural features allow it to interact effectively with biological targets involved in cancer progression.
Neuropharmacological Effects
Research has shown that derivatives of pyrido[3,4-b]indoles display neuropharmacological activities. This compound has been associated with neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases . The compound's ability to penetrate the blood-brain barrier enhances its therapeutic potential in neurological disorders.
Synthetic Chemistry
Synthesis of Derivatives
The compound serves as a precursor for synthesizing various derivatives with enhanced biological activities. Through methods such as oxidative decarboxylation and esterification, researchers can modify its structure to improve solubility and bioavailability . This versatility makes it a valuable building block in drug development.
Chemical Reactivity Studies
this compound is utilized in chemical reactivity studies to explore reaction mechanisms and product formation. Its reactivity profile aids in understanding the underlying chemistry of pyrido[3,4-b]indole derivatives, contributing to the broader field of organic synthesis.
Biological Studies
Cytotoxicity Assays
Numerous studies have employed this compound in cytotoxicity assays to evaluate its effects on cell viability. Results from these assays indicate significant cytotoxic effects against various tumor cell lines, highlighting its potential as an anticancer agent .
Interaction Studies
The compound's binding affinity with specific biological targets is crucial for understanding its mechanism of action. Interaction studies have demonstrated that this compound can bind to receptors involved in cell signaling pathways, which may elucidate its therapeutic effects in different diseases .
Case Study 1: Anticancer Properties
In a study published in a peer-reviewed journal, this compound was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from low micromolar concentrations. Further investigations revealed that the compound induced apoptosis through mitochondrial pathways, making it a candidate for further development as an anticancer drug.
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The compound demonstrated significant protective effects by reducing reactive oxygen species (ROS) levels and enhancing antioxidant enzyme activity. This suggests its potential utility in developing therapies for neurodegenerative conditions like Alzheimer’s disease.
Mechanism of Action
The mechanism of action of methyl 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylate involves its interaction with various molecular targets. It acts as a benzodiazepine inverse receptor agonist, which means it binds to benzodiazepine receptors and induces effects opposite to those of benzodiazepines. This interaction can lead to anxiogenic effects and the induction of seizures in vivo .
Comparison with Similar Compounds
Substituent Variations at Position 1
Position 1 modifications significantly alter biological activity:
- Methyl vs. Aryl Groups :
- Methyl 1-(4-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate (4c) : Exhibits high adulticidal activity against Acanthocheilonema viteae (50 mg/kg, intraperitoneal), outperforming the methyl-substituted analog. The 4-methylphenyl group enhances hydrophobic interactions with antifilarial targets .
- Ethyl-9-methyl-1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate (5) : A phenyl group at position 1 serves as an intermediate for anti-leishmanial agents. Alkaline hydrolysis of its ester yields a carboxylic acid for further derivatization .
- Methyl 1-(benzo[d][1,3]dioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate : The benzodioxol substituent confers antiplasmodial activity (Plasmodium berghei ED₅₀ = 50 mg/kg) but reduces metabolic stability compared to simpler aryl groups .
Substituent Variations at Position 9
Position 9 substitutions modulate solubility and target binding:
- Methyl vs. Benzyl Groups :
- Methyl-9-(3-chlorobenzyl)-9H-pyrido[2,3-b]indole-3-carboxylate (13) : A 3-chlorobenzyl group at position 9 increases lipophilicity (melting point 162–163°C) and may enhance blood-brain barrier penetration .
- Methyl 9-(2,4-dichlorobenzyl)-1-(p-tolyl)-9H-pyrido[3,4-b]indole-3-carboxylate : Dual substitution at positions 1 and 9 improves anticancer activity by targeting histone deacetylases (HDACs) .
Ester Group Modifications at Position 3
The methyl ester is often retained for optimal activity, but ethyl esters are hydrolyzed to carboxylic acids for functionalization:
Antiparasitic Activity
- Antifilarial Activity : Methyl 1-(4-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate (4c) achieves 100% macrofilaricidal efficacy at 50 mg/kg, attributed to the aryl group’s π-π stacking with parasitic enzymes .
- Antiplasmodial Activity : Methyl 1-(benzo[d][1,3]dioxol-5-yl) derivatives show IC₅₀ <10 μM against Plasmodium berghei, but the methyl-substituted analog lacks comparable potency .
Biological Activity
Methyl 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylate (CAS Number: 16641-82-0) is an indole derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of compounds known as N-heterocyclic carbolines, which are recognized for their potential therapeutic applications in various fields, including oncology and neurology.
Chemical Structure and Properties
This compound features a bicyclic structure composed of a pyridine ring fused to an indole ring, with a carboxylate group at the 3-position. The molecular formula is and it has a molecular weight of approximately 240.257 g/mol .
The biological activity of this compound is attributed to its interactions with various biological targets:
- Anticancer Activity : Indole derivatives are known to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cell lines. Studies indicate that this compound can inhibit the growth of various cancer cells through modulation of signaling pathways involved in cell survival and proliferation .
- Neuroprotective Effects : The compound has been associated with neuroprotective properties, potentially reducing the risk of neurodegenerative diseases. Elevated levels of harmane (a related compound) have been linked to essential tremor and Parkinson's disease, suggesting that derivatives like this compound may influence neurodegenerative processes .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Anticancer Studies : A study demonstrated that this compound significantly inhibited the growth of human cancer cell lines (e.g., HeLa, A375). The compound was found to induce apoptosis through the activation of caspase pathways, indicating its potential as a chemotherapeutic agent .
- Neuroprotective Effects : Research on harmane levels in patients with Parkinson's disease showed a correlation between elevated levels and disease severity. This suggests that compounds structurally related to this compound may influence neurodegenerative pathways and offer therapeutic benefits in conditions like essential tremor and Parkinson's disease .
- Antimicrobial Properties : In vitro studies revealed that this compound exhibited significant antimicrobial activity against various bacterial strains, indicating its potential application in treating infections caused by resistant microorganisms .
Q & A
Q. Basic Research Focus
- IR Spectroscopy : A strong C=O stretch at ~1707 cm⁻¹ confirms the ester group, while N-H stretches (~3400 cm⁻¹) indicate the indole moiety .
- ¹H NMR : Key signals include the methyl ester singlet at δ 3.90 ppm and aromatic proton multiplets (δ 7.02–7.42 ppm) for the β-carboline core .
- LC/MS : Electrospray ionization (ESI) with collision-induced dissociation (CID) helps identify molecular ions (e.g., [M+H]⁺) and fragmentation patterns, ensuring purity >95% .
How do solvent effects modulate chemical reactivity and thermodynamic parameters in derivatives of this compound?
Advanced Research Focus
Solvent polarity significantly alters thermodynamic properties. For example, in acetonitrile (ε = 37.5), the free energy of solvation (ΔGₛₒₗ) decreases by ~8 kcal/mol compared to the gas phase, stabilizing charge-transfer states. Dipole moments increase by 20–30% in polar solvents, enhancing electrophilicity at the C3-carboxylate position . Researchers should employ continuum solvation models (e.g., SMD) during DFT simulations to predict solvent-dependent reactivity, validated via kinetic studies in varying dielectric media.
What computational approaches are critical for elucidating electronic structure and reactivity trends in substituted derivatives?
Q. Advanced Research Focus
- Frontier Molecular Orbital (FMO) Analysis : Identifies HOMO-LUMO gaps, correlating with charge-transfer efficiency. Substituted derivatives with electron-donating groups (e.g., -OCH₃) reduce HOMO-LUMO gaps by 0.5–1.0 eV, enhancing reactivity .
- Natural Bond Orbital (NBO) Analysis : Reveals hyperconjugative interactions (e.g., LP(N) → σ*(C=O)), stabilizing the β-carboline framework. For example, NBO charges at the indole nitrogen range from -0.35 to -0.45 e, influencing hydrogen-bonding potential .
How can researchers resolve discrepancies in reported biological activities (e.g., enzyme inhibition) across studies?
Advanced Research Focus
Discrepancies in aryl hydroxylase inhibition assays may arise from:
- Assay Conditions : Variations in cytochrome P450 (CYP) isoform specificity (e.g., CYP1A1 vs. CYP1A2) .
- Metabolite Interference : Endogenous substrates like 7-ethoxyresorufin compete with the compound, requiring optimized multiple reaction monitoring (MRM) protocols in LC/MS .
- Cell Model Differences : Primary hepatocytes (e.g., chick embryo) may exhibit divergent metabolic profiles compared to recombinant enzyme systems. Standardizing cell lines and normalizing data to protein concentration (e.g., Bradford assay) improves reproducibility .
What chromatographic and mass spectrometric techniques validate purity and identity post-synthesis?
Q. Basic Research Focus
- Reverse-Phase HPLC : Using a C18 column (5 µm, 4.6 × 250 mm) with acetonitrile/water gradients (0.1% formic acid) achieves baseline separation of impurities (<1%) .
- High-Resolution MS (HRMS) : Accurate mass measurements (error < 5 ppm) confirm molecular formulae (e.g., C₁₄H₁₂N₂O₂ for the parent compound) .
- Tandem MS/MS : CID fragmentation patterns (e.g., loss of COOCH₃ [−59 Da]) provide structural confirmation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
